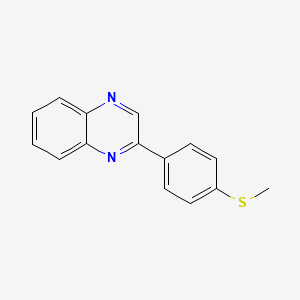

Quinoxaline, 2-(4-(methylthio)phenyl)-

Description

Quinoxaline, 2-(4-(methylthio)phenyl)-, is a heterocyclic compound featuring a quinoxaline core substituted at the 2-position with a 4-(methylthio)phenyl group. The compound is synthesized via nucleophilic aromatic substitution reactions, as demonstrated in the preparation of 6-(4-(methylthio)phenyl)-6H-indolo[2,3-b]quinoxaline (11g), which achieved a 94% yield using 4-(methylthio)aniline under optimized conditions .

Properties

CAS No. |

53066-80-1 |

|---|---|

Molecular Formula |

C15H12N2S |

Molecular Weight |

252.3 g/mol |

IUPAC Name |

2-(4-methylsulfanylphenyl)quinoxaline |

InChI |

InChI=1S/C15H12N2S/c1-18-12-8-6-11(7-9-12)15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 |

InChI Key |

FTPYEGSDQHXEHH-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of quinoxaline derivatives typically involves the condensation of ortho-phenylenediamine with 1,2-dicarbonyl compounds . For the specific synthesis of 2-(4-(methylthio)phenyl)-quinoxaline, the following methods are commonly used:

Condensation Reaction: This method involves the reaction of ortho-phenylenediamine with 4-(methylthio)benzil under acidic conditions.

Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of 4-(methylthio)phenyl with a halogenated quinoxaline derivative in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yields.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial agent.

Medicine: Quinoxaline derivatives, including 2-(4-(methylthio)phenyl)-quinoxaline, have been investigated for their anticancer properties.

Industry: The compound is used in the development of new materials, including dyes and polymers.

Mechanism of Action

The biological activity of quinoxaline, 2-(4-(methylthio)phenyl)- is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death . Additionally, it can generate reactive oxygen species, causing oxidative stress and damage to cellular components .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoxaline Derivatives

Structural and Electronic Differences

- Halogenated Derivatives: Bromo and chloro substituents (e.g., compound 4 , 2-(4-Bromophenyl)quinoxaline ) are electron-withdrawing, which may reduce bioavailability but improve binding to electron-deficient biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-(methylthio)phenyl)quinoxaline, and what critical parameters influence yield?

- Methodology : The compound can be synthesized via condensation reactions between substituted benzils and o-phenylenediamine derivatives. For example, substituting benzil with 4-(methylthio)benzil in the presence of o-phenylenediamine under reflux in a polar solvent (e.g., ethanol or acetic acid) is a common approach. Key parameters include reaction temperature (80–120°C), solvent choice, and stoichiometric ratios. Post-synthesis purification via recrystallization or column chromatography is critical for yield optimization .

- Note : Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How is the molecular structure of 2-(4-(methylthio)phenyl)quinoxaline characterized experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key parameters include dihedral angles between the quinoxaline core and the substituted phenyl ring (e.g., 22.2° observed in analogous fluorophenyl derivatives) and intermolecular interactions (e.g., centroid–centroid distances ≥3.995 Å for weak aromatic stacking) .

- Analytical Complements : Pair SCXRD with DFT calculations to validate electronic properties and torsional angles.

Advanced Research Questions

Q. How does the methylthio substituent influence the compound’s electronic properties and binding affinity in pharmacological studies?

- Methodology :

Electronic Effects : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. The electron-donating methylthio group may enhance π-π stacking with biological targets.

Binding Studies : Perform molecular docking against receptors (e.g., kinases or DNA topoisomerases) using software like AutoDock Vina. Compare docking scores with unsubstituted quinoxaline derivatives to quantify substituent effects .

- Validation : Correlate computational results with in vitro assays (e.g., IC₅₀ values in anti-proliferative studies).

Q. How can researchers resolve contradictions in reported biological activity data for quinoxaline derivatives?

- Methodology :

Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and assay conditions (e.g., incubation time, solvent controls).

Structural Analog Comparison : Synthesize and test derivatives with incremental modifications (e.g., replacing methylthio with methoxy or halogens) to isolate substituent effects.

Meta-Analysis : Use tools like Web of Science to aggregate data and identify trends across studies .

Q. What strategies mitigate challenges in crystallizing 2-(4-(methylthio)phenyl)quinoxaline for SCXRD analysis?

- Methodology :

Solvent Screening : Test solvent mixtures (e.g., DCM/hexane or ethanol/water) to optimize crystal growth.

Temperature Gradients : Slow cooling from saturated solutions at elevated temperatures enhances crystal quality.

Handling Weak Interactions : Use Hirshfeld surface analysis to identify non-classical interactions (e.g., C–H⋯π) that stabilize the crystal lattice .

Q. How can the reactivity of the methylthio group be leveraged or controlled in further functionalization?

- Methodology :

Oxidation Studies : Treat the compound with oxidizing agents (e.g., H₂O₂) to convert –SMe to –SO₂Me, then evaluate changes in bioactivity or solubility.

Protection/Deprotection : Use tert-butylthio groups as transient protecting agents during synthesis to prevent unwanted side reactions .

Cross-Disciplinary Applications

Q. What computational methods are optimal for predicting the material science applications of 2-(4-(methylthio)phenyl)quinoxaline?

- Methodology :

Charge Transport Properties : Calculate reorganization energies and carrier mobility using Marcus theory or Boltzmann transport equations.

Optoelectronic Modeling : Simulate UV-Vis absorption spectra (TD-DFT) to assess potential in organic semiconductors or light-emitting diodes .

Q. How can researchers design comparative studies to evaluate the environmental stability of methylthio-substituted quinoxalines?

- Methodology :

Degradation Pathways : Expose the compound to accelerated aging conditions (UV light, humidity) and analyze degradation products via LC-MS.

QSAR Modeling : Develop quantitative structure-activity relationship models to predict persistence or toxicity based on substituent electronic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.